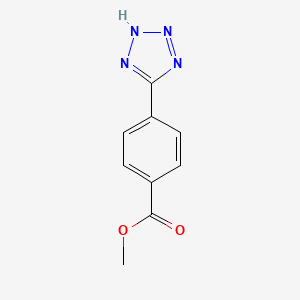

Methyl 4-(1H-tetrazol-5-yl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(2H-tetrazol-5-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c1-15-9(14)7-4-2-6(3-5-7)8-10-12-13-11-8/h2-5H,1H3,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBKWLHIPINYCIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634847 | |

| Record name | Methyl 4-(2H-tetrazol-5-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82544-82-9 | |

| Record name | Methyl 4-(2H-tetrazol-5-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-(2H-1,2,3,4-tetrazol-5-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Reaction Mechanisms and Transformation Pathways of Methyl 4 1h Tetrazol 5 Yl Benzoate

Mechanistic Investigations of Tetrazole Ring Formation and Isomerism

The synthesis of the tetrazole ring in Methyl 4-(1H-tetrazol-5-yl)benzoate is most commonly achieved through the formal [2+3] cycloaddition of an azide (B81097) species with a nitrile. acs.org This reaction is typically performed by heating a nitrile, such as methyl 4-cyanobenzoate (B1228447), with an azide salt, like sodium azide, often in the presence of an ammonium (B1175870) salt in a solvent like dimethylformamide (DMF).

Once formed, 5-substituted-1H-tetrazoles like this compound exist as a mixture of two principal tautomers: the 1H- and 2H-forms. acs.orgnih.gov The interconversion between these tautomers is a dynamic process. acs.org The relative stability and population of each tautomer are influenced by factors such as the substituent at the 5-position, the solvent, and the physical state (solution vs. solid-state). The NH group in the 1H-tetrazole tautomer imparts acidic properties, with pKa values often comparable to carboxylic acids, making them effective bioisosteres in medicinal chemistry. numberanalytics.com

| Mechanistic Aspect | Description | Key Intermediates/States | Influencing Factors |

| Ring Formation | [2+3] Cycloaddition of an azide (e.g., NaN₃) and a nitrile (e.g., methyl 4-cyanobenzoate). acs.org | Imidoyl azide capes.gov.brnih.gov | Electron-withdrawing substituents on the nitrile, temperature. capes.gov.brnih.gov |

| Isomerism | Prototropic tautomerism between 1H- and 2H-tetrazole forms. acs.orgnih.gov | 1H-tautomer, 2H-tautomer | Substituents, solvent, pH, physical state. numberanalytics.com |

Detailed Analysis of Esterification Mechanisms Involving Benzoate (B1203000) Moiety

The methyl benzoate portion of the molecule is typically synthesized via Fischer-Speier esterification. wikipedia.orgorganic-chemistry.org This acid-catalyzed reaction involves treating the corresponding carboxylic acid, 4-(1H-tetrazol-5-yl)benzoic acid, or its precursor, 4-cyanobenzoic acid, with methanol (B129727) in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. wikipedia.orgorganic-chemistry.orgyoutube.com

The mechanism proceeds through several equilibrium steps:

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. wikipedia.orgyoutube.com

Nucleophilic Attack : A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. organic-chemistry.orgyoutube.com This leads to the formation of a tetrahedral intermediate. organic-chemistry.org

Proton Transfer : A proton is transferred from the newly added methoxy (B1213986) group to one of the original hydroxyl groups. This can occur via an intermolecular transfer involving another molecule of the alcohol. wikipedia.orgyoutube.com This step converts a hydroxyl group into a good leaving group (water). organic-chemistry.org

Elimination of Water : The lone pair of electrons on the remaining hydroxyl group helps to expel a molecule of water, reforming the carbonyl double bond. wikipedia.orgyoutube.com

Deprotonation : The protonated ester is deprotonated, typically by a molecule of water or methanol, to yield the final ester product and regenerate the acid catalyst. organic-chemistry.orgyoutube.com

Because all steps are reversible, the reaction's equilibrium must be shifted toward the product side. wikipedia.org This is commonly achieved by using a large excess of the alcohol (methanol) or by removing the water as it is formed, for instance, through azeotropic distillation. organic-chemistry.org

| Step | Description | Reactants | Products/Intermediates |

| 1 | Protonation of carbonyl oxygen | Carboxylic acid, Acid catalyst | Protonated carboxylic acid |

| 2 | Nucleophilic attack by alcohol | Protonated carboxylic acid, Methanol | Tetrahedral intermediate |

| 3 | Proton transfer | Tetrahedral intermediate | Protonated tetrahedral intermediate |

| 4 | Elimination of water | Protonated tetrahedral intermediate | Protonated ester, Water |

| 5 | Deprotonation | Protonated ester, Base (e.g., Methanol) | Ester, Regenerated acid catalyst |

Nucleophilic Substitution Mechanisms and Their Governing Principles

Nucleophilic substitution reactions on this compound can occur at two primary locations: the tetrazole ring and the aromatic benzoate ring. The governing principles of these reactions differ based on the substrate site.

On the Tetrazole Ring: The nitrogen atoms of the tetrazole ring can act as nucleophiles in N-substitution reactions, such as alkylation or acylation. numberanalytics.com Conversely, the tetrazole ring itself can undergo nucleophilic substitution, particularly under basic conditions where the ring can be deprotonated.

On the Benzoate Ring: The benzoate ring is susceptible to Nucleophilic Aromatic Substitution (SₙAr). For an SₙAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group. masterorganicchemistry.combyjus.com In this molecule, the 5-substituted tetrazole ring itself functions as a potent EWG. If a good leaving group (e.g., a halogen) were present at the ortho or para position relative to the ester, the ring would be activated for SₙAr.

The SₙAr mechanism is typically a two-step addition-elimination process:

Addition : A nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge is delocalized onto the EWGs, and the stability of this intermediate is crucial. byjus.com

Elimination : The leaving group departs, and the aromaticity of the ring is restored, yielding the final substitution product. masterorganicchemistry.com

The rate of SₙAr reactions is generally dependent on the concentration of both the substrate and the nucleophile. solubilityofthings.comwikipedia.org The reaction is accelerated by more numerous or more powerful EWGs. masterorganicchemistry.com Substituent effects from groups on the benzoate ring can significantly accelerate these reactions. rsc.orgrsc.org

| Reaction Site | Type of Substitution | Mechanism | Key Principles |

| Tetrazole Ring | N-Alkylation/Acylation | Sₙ2-type reaction with the tetrazole nitrogen as the nucleophile. numberanalytics.com | Nucleophilicity of the tetrazole anion; electrophilicity of the alkylating/acylating agent. |

| Benzoate Ring | Nucleophilic Aromatic Substitution (SₙAr) | Two-step Addition-Elimination. masterorganicchemistry.com | Requires strong electron-withdrawing groups (like the tetrazole) ortho/para to a leaving group. byjus.com Formation of a stabilized Meisenheimer intermediate. masterorganicchemistry.com |

Decomposition and Degradation Pathways of Tetrazole-Containing Benzoates

The stability of this compound is finite, and it can undergo decomposition through several pathways, including thermal, photochemical, and hydrolytic degradation.

Thermal Decomposition: Tetrazole derivatives are known for their high nitrogen content and positive enthalpies of formation, which can lead to energetic thermal decomposition. researchgate.net The decomposition of C-substituted tetrazoles can be initiated by a preliminary tetrazole-azidoimine isomerization, followed by fragmentation. researchgate.net A primary decomposition pathway for many tetrazoles is the extrusion of molecular nitrogen (N₂), a highly stable molecule, which provides a strong thermodynamic driving force for the reaction. acs.orgresearchgate.net This process can lead to the formation of various nitrogen-containing fragments. energetic-materials.org.cnresearchgate.net The thermal stability is influenced by the nature of the substituents on the rings. researchgate.net

Photochemical Degradation: The photochemistry of tetrazoles is complex and involves cleavage of the heterocyclic ring upon UV irradiation. uc.ptmdpi.comresearchgate.net Photolysis can lead to a variety of photoproducts, and the specific degradation pathway is highly dependent on the structure of the substituents and the reaction conditions, such as the solvent. uc.ptmdpi.com Common photochemical processes include the extrusion of N₂ to form reactive intermediates like nitrilimines. mdpi.com The conformational flexibility of the substituents can also play a crucial role in determining the final photoproducts. uc.ptresearchgate.net

Hydrolytic Degradation: The ester moiety of the molecule is susceptible to hydrolysis, which can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. In the presence of aqueous acid, the ester is hydrolyzed to yield 4-(1H-tetrazol-5-yl)benzoic acid and methanol. The reaction is an equilibrium process. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (e.g., aqueous NaOH or KOH), the ester undergoes saponification. libretexts.orglardbucket.org A hydroxide (B78521) ion attacks the carbonyl carbon in a nucleophilic acyl substitution. This reaction is effectively irreversible because the final step produces the carboxylate salt, which is deprotonated and thus unreactive towards the alcohol. lardbucket.org The products are the salt of the carboxylic acid (e.g., sodium 4-(1H-tetrazol-5-yl)benzoate) and methanol. libretexts.org Studies on homologous benzoate esters show that metabolic stability in biological media like plasma is also governed by this hydrolytic lability. nih.gov

| Degradation Type | Initiator | Key Process | Products |

| Thermal | Heat | N₂ extrusion; potential tetrazole-azidoimine isomerization. researchgate.netresearchgate.net | N₂, various nitrogen-containing fragments. energetic-materials.org.cn |

| Photochemical | UV Light | Tetrazole ring cleavage, N₂ extrusion. mdpi.comresearchgate.net | Nitrilimines, various photoproducts depending on conditions. uc.ptmdpi.com |

| Hydrolytic (Acidic) | Aqueous Acid | Reversible nucleophilic acyl substitution. libretexts.org | 4-(1H-tetrazol-5-yl)benzoic acid, Methanol. libretexts.org |

| Hydrolytic (Basic) | Aqueous Base | Irreversible nucleophilic acyl substitution (Saponification). lardbucket.org | Salt of 4-(1H-tetrazol-5-yl)benzoic acid, Methanol. libretexts.org |

Intramolecular Rearrangements and Cyclization Mechanisms

Tetrazole derivatives can participate in several types of intramolecular rearrangements and cyclization reactions, expanding their synthetic utility.

Intramolecular Rearrangements: One of the well-known rearrangements involving substituted azoles is the Dimroth rearrangement. While not specifically detailed for this compound in the searched literature, this type of rearrangement is characteristic of many heterocyclic systems. It typically involves the opening of the heterocyclic ring followed by re-closure in a different orientation, leading to an isomeric heterocycle. For some substituted tetrazoles, other rearrangements like N→C migrations of substituents have been observed under thermal conditions. researchgate.net

Cyclization Mechanisms: The tetrazole ring itself is formed via a cyclization reaction. nih.gov Post-synthesis, the functional groups on this compound could potentially be involved in further cyclization reactions, though the rigid phenyl spacer makes direct intramolecular cyclization between the tetrazole and benzoate moieties unlikely without significant structural modification. However, the tetrazole ring is a valuable participant in various intermolecular cycloaddition reactions. For example, tetrazoles can react in copper-catalyzed cycloadditions to form more complex heterocyclic structures. Another important reaction is the tetrazole-alkene "photoclick" reaction, a light-induced cycloaddition that can form pyrazoline products. wikipedia.org These reactions highlight the versatility of the tetrazole moiety in constructing complex molecular architectures. numberanalytics.com

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of Methyl 4 1h Tetrazol 5 Yl Benzoate

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within Methyl 4-(1H-tetrazol-5-yl)benzoate.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For this compound, the spectrum is characterized by signals corresponding to the methyl ester protons, the aromatic protons of the benzene (B151609) ring, and the N-H proton of the tetrazole ring.

The aromatic protons typically appear as two distinct doublets in the downfield region (around 8.0-8.4 ppm), consistent with a para-substituted benzene ring. The protons adjacent to the electron-withdrawing ester group are expected to be slightly further downfield than those adjacent to the tetrazole ring. The methyl ester group gives rise to a characteristic singlet peak further upfield, generally around 4.0 ppm. The N-H proton of the tetrazole ring is often broad and can appear over a wide chemical shift range, sometimes observed near 16 ppm, depending on the solvent and concentration.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (2H, ortho to -COOCH₃) | ~8.2 - 8.4 | Doublet (d) |

| Aromatic (2H, ortho to tetrazole) | ~8.0 - 8.2 | Doublet (d) |

| Methyl (-OCH₃) | ~3.9 - 4.1 | Singlet (s) |

| Tetrazole (N-H) | Variable, often broad (~16.0) | Singlet (s, broad) |

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of the molecule. The spectrum for this compound will display distinct signals for the carbonyl carbon, the aromatic carbons, the tetrazole carbon, and the methyl carbon.

The ester carbonyl carbon is typically found in the highly deshielded region of the spectrum, around 165-167 ppm. The carbon atom of the tetrazole ring appears further downfield than typical aromatic carbons, often in the range of 150-155 ppm. The aromatic carbons show several signals between 125 and 135 ppm, with the carbon attached to the ester group (ipso-carbon) and the carbon attached to the tetrazole ring appearing at distinct chemical shifts. The methyl carbon of the ester group is observed in the upfield region, typically around 52-53 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Ester Carbonyl (C=O) | ~166.0 |

| Tetrazole Ring Carbon (C5) | ~153.0 |

| Aromatic (C-COOCH₃) | ~132.0 |

| Aromatic (CH, ortho to -COOCH₃) | ~130.0 |

| Aromatic (CH, ortho to tetrazole) | ~128.0 |

| Aromatic (C-tetrazole) | ~129.0 |

| Methyl (-OCH₃) | ~52.5 |

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in confirming the precise connectivity of the molecule.

HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the signals for the aromatic C-H groups and the methyl group.

HMBC reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, key HMBC correlations would include the correlation between the methyl protons (~4.0 ppm) and the ester carbonyl carbon (~166.0 ppm), confirming the methyl ester functionality. Correlations between the aromatic protons and the carbons of both the benzene and tetrazole rings would definitively establish the substitution pattern.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

Key vibrational frequencies include a strong absorption for the ester carbonyl (C=O) stretch, typically around 1720-1730 cm⁻¹. The tetrazole ring exhibits characteristic vibrations, including N-H stretching (often broad, around 3000-3400 cm⁻¹) and C=N/N=N stretching vibrations in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching is observed just above 3000 cm⁻¹, while aromatic C=C stretching appears as a series of absorptions between 1450 and 1610 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Tetrazole N-H | Stretching | 3000 - 3400 (broad) |

| Aromatic C-H | Stretching | 3050 - 3150 |

| Ester C=O | Stretching | 1720 - 1730 |

| Aromatic C=C | Stretching | 1450 - 1610 |

| Tetrazole Ring | Stretching (C=N, N=N) | 1400 - 1600 |

| Ester C-O | Stretching | 1250 - 1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (C₉H₈N₄O₂), the calculated monoisotopic mass is approximately 204.06 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental formula by providing a highly accurate mass measurement.

Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns. Common fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 173, or the loss of the entire methyl ester group (-COOCH₃) to yield a fragment at m/z 145. Another potential fragmentation is the cleavage of the tetrazole ring, which can lose molecular nitrogen (N₂) to produce characteristic daughter ions.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the solid state. Analysis of the closely related compound, 4-(1H-tetrazol-5-yl)benzoic acid, reveals key structural features that are expected to be present in this compound. nih.gov

The molecule is expected to be nearly planar, with a very small dihedral angle between the benzene and tetrazole rings. nih.gov In the crystal lattice, molecules are likely to form hydrogen-bonded dimers through the N-H groups of the tetrazole rings. These dimeric units can be further organized into a three-dimensional network via π–π stacking interactions between the aromatic rings of adjacent molecules. nih.gov The centroid-to-centroid distance for these stacking interactions is typically around 3.7-3.8 Å. nih.gov

| Crystallographic Parameter | Expected Value/Feature (based on analog) | Reference |

|---|---|---|

| Molecular Geometry | Essentially planar | nih.gov |

| Dihedral Angle (Benzene-Tetrazole) | < 1° | nih.gov |

| Primary Supramolecular Interaction | N-H···N hydrogen bonding | nih.gov |

| Secondary Supramolecular Interaction | π–π stacking | nih.gov |

| Stacking Distance (centroid-centroid) | ~3.78 Å | nih.gov |

Theoretical and Computational Chemistry Approaches to Methyl 4 1h Tetrazol 5 Yl Benzoate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Methyl 4-(1H-tetrazol-5-yl)benzoate. By solving approximations of the Schrödinger equation, these methods can determine the molecule's geometry, energy levels of molecular orbitals, and various reactivity descriptors.

A common approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-31G*, which provides a good balance between accuracy and computational cost. Such calculations reveal that the tetrazole ring and the benzoate (B1203000) group are largely planar, connected by the C-C bond which allows for some rotational freedom.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.netresearchgate.net For tetrazole derivatives, the HOMO is often localized on the tetrazole ring and the phenyl group, while the LUMO can be distributed over the entire molecule. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Illustrative Value | Significance |

| HOMO Energy | -7.0 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.5 eV | Relates to chemical reactivity and stability. researchgate.net |

| Dipole Moment | 4.5 D | Influences solubility and intermolecular interactions. |

Note: The values in this table are illustrative and representative of what would be obtained from DFT calculations for this class of compounds.

Reactivity descriptors derived from these calculations, such as electronegativity, chemical hardness, and softness, can further quantify the molecule's behavior in chemical reactions. These parameters help in predicting how this compound will interact with other chemical species. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. For this compound, MD simulations can provide detailed insights into its conformational flexibility and the nature of its interactions with surrounding molecules, such as solvents or biological targets.

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field, which is a set of parameters describing the potential energy of the system. By integrating Newton's equations of motion, the trajectory of the atoms over time can be generated. This allows for the exploration of the molecule's conformational landscape, revealing the most stable arrangements and the energy barriers between them. For instance, the rotation around the single bond connecting the phenyl and tetrazole rings can be studied to understand the molecule's flexibility.

MD simulations are particularly valuable for studying intermolecular interactions. The tetrazole ring, with its four nitrogen atoms, can act as both a hydrogen bond donor (the N-H group) and acceptor. researchgate.net The ester group also provides a site for hydrogen bonding. MD simulations can model these interactions explicitly, providing information on the strength and lifetime of hydrogen bonds with solvent molecules or amino acid residues in a protein's active site. mdpi.com Such simulations are crucial for understanding how the molecule behaves in a biological environment. epstem.net

Computational Analysis of Charge Distribution and Electrostatic Potentials

The distribution of electrical charge within the this compound molecule is a key determinant of its physical properties and chemical reactivity. Computational methods can be used to calculate the charge distribution and visualize the molecular electrostatic potential (MEP).

The MEP is a color-coded map that shows the electrostatic potential on the surface of the molecule. Regions of negative potential (typically colored red or orange) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. rsc.orguobaghdad.edu.iq

For this compound, MEP analysis would likely show negative potential around the nitrogen atoms of the tetrazole ring and the oxygen atoms of the ester group, highlighting these as potential sites for interaction with positive charges or hydrogen bond donors. researchgate.net The hydrogen atom on the tetrazole ring would exhibit a positive potential, making it a likely hydrogen bond donor. uobaghdad.edu.iq

DFT calculations, using methods like B3LYP/6-31G*, can be employed to model the charge distribution and identify electrophilic sites, such as the ester carbonyl carbon or the C5 position of the tetrazole ring. Understanding the MEP is crucial for predicting how the molecule will orient itself when approaching a binding site on a protein or another molecule.

Table 2: Illustrative Atomic Charges for Selected Atoms in this compound

| Atom | Illustrative Mulliken Charge (a.u.) | Implication for Reactivity |

| N1 (Tetrazole) | -0.25 | Potential for electrophilic attack or H-bonding. |

| N4 (Tetrazole) | -0.20 | Potential for electrophilic attack or H-bonding. |

| C5 (Tetrazole) | +0.30 | Potential for nucleophilic attack. |

| C (Carbonyl) | +0.55 | Highly electrophilic center. |

| O (Carbonyl) | -0.45 | Nucleophilic center, H-bond acceptor. |

Note: The values in this table are illustrative examples of atomic charges that could be derived from quantum chemical calculations.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers reliable methods for predicting the spectroscopic properties of molecules, which can be used to interpret experimental spectra or to predict the spectra of yet-unsynthesized compounds. For this compound, key spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be simulated.

Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. uobaghdad.edu.iq By comparing the calculated chemical shifts with experimental data, the structure and conformation of the molecule can be confirmed. For instance, calculations can help assign the specific peaks in the aromatic region of the ¹H NMR spectrum to the individual protons on the benzene (B151609) ring.

Similarly, the vibrational frequencies corresponding to the peaks in an IR spectrum can be computed. These calculations can help in the assignment of complex vibrational modes and in understanding how the vibrational frequencies shift upon substitution or interaction with other molecules. For this compound, characteristic IR absorption bands for the C=O stretch of the ester and vibrations of the tetrazole ring are expected around 1720 cm⁻¹ and 1600 cm⁻¹, respectively.

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value (Computational) | Experimental Value |

| ¹³C NMR (δ, ppm) | Ester Carbonyl: ~167 | 167.8 |

| Tetrazole C-5: ~148 | 148.2 | |

| Methoxy (B1213986) Group: ~52 | 52.1 | |

| IR (cm⁻¹) | C=O Stretch: ~1725 | 1720 |

| Tetrazole Ring Vibration: ~1605 | 1600 |

Note: Experimental data is sourced from available literature. Predicted values are typical for this class of compounds.

In Silico Modeling for Bioactivity and Ligand-Target Interactions

In silico modeling encompasses a range of computational techniques used to predict the biological activity of a molecule and to study its interactions with biological targets, such as enzymes and receptors. For this compound, these methods are crucial for assessing its potential as a therapeutic agent.

Molecular docking is a widely used technique to predict the preferred binding orientation of a ligand to a target protein. Using software like AutoDock Vina, the molecule can be docked into the active site of a protein to estimate its binding affinity. The tetrazole ring in this compound is a bioisostere of a carboxylic acid, meaning it has similar physical and chemical properties in a biological context. researchgate.net This allows it to mimic carboxylic acids and interact with their corresponding biological targets. researchgate.net Docking studies can reveal key interactions, such as hydrogen bonds between the tetrazole nitrogens and amino acid residues in the binding pocket. mdpi.com

Pharmacophore modeling can be used to identify the essential three-dimensional arrangement of functional groups required for biological activity. By comparing the structure of this compound with other active compounds, a pharmacophore model can be developed to guide the design of new, more potent derivatives.

ADME (Absorption, Distribution, Metabolism, and Excretion) properties can also be predicted using computational models. These predictions help to assess the drug-likeness of a compound, providing an early indication of its potential success as a drug candidate.

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Target

| Parameter | Illustrative Value | Interpretation |

| Binding Affinity (kcal/mol) | -7.5 | A lower value suggests a stronger binding interaction. |

| Key Interacting Residues | Arg, His, Ser | Amino acids forming hydrogen bonds or other interactions. |

| Hydrogen Bonds Formed | 2 (with Arg and Ser) | Indicates specific, stabilizing interactions. |

| Hydrophobic Interactions | Phenyl ring with Leu, Val | Contribute to the overall binding affinity. |

Note: This table presents illustrative data that would be typical for a molecular docking study of a small molecule inhibitor.

Coordination Chemistry and Supramolecular Assembly with Tetrazole Benzoate Ligands

Ligand Design and Functionalization for Metal Ion Complexation

The design of ligands is a critical first step in the rational synthesis of coordination polymers with desired structures and properties. The 4-(1H-tetrazol-5-yl)benzoate ligand is a well-designed bifunctional linker. The tetrazole group is a bioisostere of a carboxylic acid, meaning it shares similar spatial and electronic properties, and is a highly effective coordinating group. Its four nitrogen atoms can bridge multiple metal centers, facilitating the formation of high-dimensional networks. unimi.it The carboxylate group, positioned at the para-position of the benzene (B151609) ring, provides a second, distinct coordination point, allowing the ligand to act as a linker or "strut" between metal centers or clusters.

A common and effective method for the functionalization and synthesis of these ligands is the in situ [2+3] cycloaddition reaction. unimi.itnih.gov This approach involves reacting an organonitrile, such as 4-cyanobenzoic acid (the precursor to the ligand of interest), with an azide (B81097) source like sodium azide (NaN₃) in the presence of metal salts under hydrothermal or solvothermal conditions. nih.govrsc.org The metal ion can act as a template or catalyst for the tetrazole ring formation, directly incorporating the newly formed ligand into a coordination framework. unimi.it This in situ method bypasses the often-challenging isolation of the free ligand and allows for the discovery of novel framework structures. The versatility of the tetrazole group, combined with the rigidity of the benzoate (B1203000) unit, makes it a powerful component for building complex supramolecular assemblies. unimi.it

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Methyl 4-(1H-tetrazol-5-yl)benzoate, or more commonly its corresponding carboxylate form, 4-(1H-tetrazol-5-yl)benzoic acid (H₂L), is a prolific building block for a wide range of MOFs and coordination polymers. These materials are typically synthesized under hydro(solvo)thermal conditions, where the ligand and a metal salt are heated in a suitable solvent. nih.govrsc.org This method has successfully produced coordination polymers with various transition metals and main group elements, including zinc(II), cobalt(II), lead(II), and cadmium(II). nih.govrsc.orgrsc.org

The final structure is not only dependent on the primary ligand but can also be significantly influenced by the introduction of auxiliary ligands. rsc.orgrsc.org These are additional coordinating molecules, often N-donor ligands like 2,2′-bipyridine or 1,10-phenanthroline, that can modify the coordination environment of the metal ion, leading to remarkable structural changes and different framework topologies. rsc.orgrsc.org Furthermore, post-synthetic ligand exchange (PSE) presents another strategy, where ligands in a pre-formed MOF can be swapped for tetrazole-containing ones, allowing for the functionalization of existing stable frameworks like the Zr-based UiO-66. nih.gov

Investigation of Coordination Modes and Framework Topologies in Tetrazole-Benzoate Systems

The structural diversity of coordination polymers derived from 4-(1H-tetrazol-5-yl)benzoate (L²⁻) stems from the versatile coordination modes of the ligand and the varied coordination geometries of the metal ions. nih.gov The tetrazolate ring can coordinate to metal ions in a monodentate, bidentate, or multidentate bridging fashion, while the carboxylate group typically binds in a monodentate or bidentate bridging mode. The interplay between these binding modes gives rise to a fascinating array of network topologies.

Studies on a series of structurally related tetrazole-benzoate ligands, including the 4-substituted variant, have revealed how subtle changes in the ligand structure can dramatically alter the resulting framework topology. nih.govacs.org Even when the coordination modes of the metal center (e.g., tetrahedral) and the ligand are nearly identical, different framework dimensions and topologies can emerge. nih.govacs.org

The following table summarizes some of the coordination polymers formed with 4-(1H-tetrazol-5-yl)benzoic acid and related isomers, highlighting their diverse topologies.

| Compound Formula | Metal Ion | Ligand Isomer | Framework Topology | Reference |

| [CoₓZn₁₋ₓ(L)]ₙ | Zn(II)/Co(II) | 4-(1H-tetrazol-5-yl)benzoic acid | 3D network with rare 6⁶ topology | acs.org, nih.gov |

| [Co(L)(H₂O)]ₙ | Co(II) | 4-(1H-tetrazol-5-yl)benzoic acid | 3D uninodal 8-connected body-centered cubic (bcu) net | rsc.org |

| [Pb(L)]ₙ | Pb(II) | 4-(1H-tetrazol-5-yl)benzoic acid | 3D framework with 5-connected bnn topology | rsc.org |

| [CoₓZn₁₋ₓ(L)]ₙ | Zn(II)/Co(II) | 2-(1H-tetrazol-5-yl)benzoic acid | 2D layer with (4.6²)(4.6.4.6) topology | acs.org, nih.gov |

| [CoₓZn₁₋ₓ(L)]ₙ | Zn(II)/Co(II) | 3-(1H-tetrazol-5-yl)benzoic acid | 3D SrAl₂ topology | acs.org, nih.gov |

These examples demonstrate the rich structural chemistry of tetrazole-benzoate systems, where topologies can range from two-dimensional layers to complex, interpenetrated three-dimensional frameworks like diamondoid (dia) or body-centered cubic (bcu) nets. nih.govrsc.org

Design Principles for Tailored Properties in Coordination Assemblies

The ability to tailor the properties of coordination polymers, such as porosity, luminescence, or magnetic behavior, is a major driver of research in this area. The design principles for achieving tailored properties in tetrazole-benzoate systems are rooted in controlling the framework's structure at the molecular level.

Ligand Modification : As demonstrated in comparative studies, modifying the ligand itself is a powerful tool. Changing the position of the carboxylate group relative to the tetrazole ring (e.g., from the 4-position to the 2- or 3-position) results in completely different framework topologies, from 2D layers to various 3D networks. nih.govacs.org This is due to the different angles and dispositions of the coordinating groups, which direct the self-assembly process.

Reaction Conditions : Parameters such as temperature, solvent, and pH can influence the deprotonation state of the ligand and the kinetics of crystal growth, leading to the formation of different polymorphs or isomers with distinct properties.

By systematically applying these principles, researchers can move beyond serendipitous discovery towards the rational design of functional materials. For instance, creating open frameworks with specific pore sizes and shapes for gas storage is a key goal, which can be approached by selecting longer or more rigid ligands to space out the metal-cluster nodes. libretexts.org The luminescent properties of these frameworks are also of great interest and have been shown to be dependent on both the metal ion and the ligand structure. rsc.orgrsc.org

Pharmacological and Biological Research Directions for Tetrazole Benzoate Derivatives

Bioisosteric Replacement Strategies in Drug Design with the Tetrazole Moiety

The tetrazole ring is a well-established bioisostere for the carboxylic acid functional group in drug design. nih.govtandfonline.comopenaccessjournals.com This strategic replacement is employed to enhance a molecule's pharmacological profile, including its metabolic stability, lipophilicity, and binding interactions with biological targets. nih.govtandfonline.comnih.gov

The rationale for using a tetrazole as a carboxylic acid surrogate stems from their similar physicochemical properties. Both groups are acidic, with pKa values in a comparable range, and they share a planar, delocalized system of electrons. cambridgemedchemconsulting.comdrughunter.com This similarity allows the tetrazole to mimic the carboxylic acid's ability to engage in key interactions, such as hydrogen bonding, with receptors and enzymes. nih.govdrughunter.com However, the tetrazole ring is generally more lipophilic than a carboxylic acid, which can improve a drug candidate's ability to cross biological membranes. nih.govdrughunter.com

A significant advantage of this bioisosteric replacement is the enhanced metabolic stability of the tetrazole moiety. tandfonline.com Carboxylic acids are often susceptible to metabolic transformations in the liver, which can lead to rapid clearance or the formation of reactive metabolites. nih.gov In contrast, the tetrazole ring is generally resistant to metabolic degradation, potentially leading to improved bioavailability and a longer duration of action. tandfonline.comnih.gov

This strategy has been successfully applied in the development of numerous approved drugs. tandfonline.comopenaccessjournals.com For instance, the antihypertensive drug losartan (B1675146) features a tetrazole ring that replaced a carboxylic acid group, leading to improved potency and oral bioavailability. openaccessjournals.comdrughunter.com The success of such compounds has spurred further research into tetrazole-containing molecules for a wide array of therapeutic applications, including anticancer, antibacterial, and anti-inflammatory agents. tandfonline.comnih.gov

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry Contexts

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound, such as a tetrazole-benzoate derivative, influences its biological activity. These studies involve systematically modifying the molecule's structure and observing the corresponding changes in its pharmacological effects. The insights gained from SAR studies are crucial for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.

For tetrazole-benzoate derivatives, SAR studies often focus on several key areas:

Substitution on the Phenyl Ring: The position and nature of substituents on the benzoate's phenyl ring can significantly impact activity. Researchers investigate the effects of electron-donating and electron-withdrawing groups at various positions to determine their influence on receptor binding or enzyme inhibition.

Modification of the Tetrazole Ring: While the 1H-tetrazole is a common starting point, studies explore the impact of substitution at the nitrogen atoms of the tetrazole ring. These modifications can alter the compound's acidity, lipophilicity, and steric profile, thereby affecting its biological activity.

Through these systematic modifications, medicinal chemists can build a comprehensive picture of the structural requirements for a desired biological effect. For example, in the development of angiotensin II receptor antagonists, SAR studies revealed that an acidic group, such as a tetrazole, at a specific position on the biphenyl (B1667301) scaffold was essential for high-affinity binding. researchgate.net Similarly, for other therapeutic targets, SAR studies on tetrazole derivatives have identified key structural features that govern their antimicrobial, anticancer, or anti-inflammatory properties. researchgate.netnih.govkarger.com

Investigations into Antimicrobial Efficacy of Tetrazole-Benzoate Compounds

The growing threat of antimicrobial resistance has spurred the search for new and effective therapeutic agents. Tetrazole-containing compounds, including those with a benzoate (B1203000) scaffold, have emerged as a promising area of research in this field. bohrium.comisfcppharmaspire.com The tetrazole ring itself is a key pharmacophore in several clinically used antibiotics, highlighting its potential in the design of novel antimicrobial drugs. tandfonline.commdpi.com

Research has demonstrated that various tetrazole derivatives exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. ajgreenchem.comtandfonline.comnih.gov The mechanism of action for these compounds can vary. Some tetrazole derivatives have been shown to inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair. nih.gov

The antimicrobial efficacy of tetrazole-benzoate derivatives is often influenced by the specific substituents on the molecule. For instance, studies have shown that the introduction of certain groups on the phenyl ring or modifications to the tetrazole moiety can enhance the compound's activity against specific microbial strains. mdpi.comajgreenchem.com Molecular docking studies are often employed to understand how these structural modifications affect the binding of the compounds to their microbial targets, providing a rational basis for further optimization. bohrium.comajgreenchem.com

| Compound Type | Target Organisms | Key Findings | Citation |

|---|---|---|---|

| Imide-tetrazole hybrids | Gram-positive and Gram-negative bacteria | Some compounds showed higher activity than the reference drug Ciprofloxacin, with MIC values in the range of 0.8–3.2 μg/mL. | nih.gov |

| Tetrazole derivatives linked to benzimidazole | Candida species, Gram-positive and Gram-negative bacteria | Certain compounds exhibited greater efficacy against specific Candida strains than fluconazole. | ajgreenchem.com |

| (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives | Fungal and bacterial strains | Derivatives with polar groups showed excellent resistance against fungal strains. | mdpi.com |

| Tetrazole-thioglycoside derivatives | Bacteria and fungi | Specific compounds demonstrated potent antibacterial and high antifungal activities. | nih.gov |

Exploration of Anticancer Potential and Cytotoxicity Profiles

The search for novel anticancer agents is a major focus of medicinal chemistry, and tetrazole-containing compounds have shown significant promise in this area. nih.goveurekaselect.com The tetrazole moiety is a feature of some established anticancer drugs, and its unique electronic and steric properties make it an attractive scaffold for the design of new therapeutic candidates. tandfonline.comnih.gov

Research into tetrazole-benzoate derivatives and related structures has revealed their potential to inhibit cancer cell proliferation and induce apoptosis (programmed cell death). researchgate.netnih.gov These compounds have been evaluated against a variety of human cancer cell lines, including those from breast, lung, and prostate cancers. nih.govtandfonline.com

The anticancer activity of these derivatives is often linked to their ability to interact with specific molecular targets within cancer cells. For example, some tetrazole compounds have been found to inhibit protein kinases, which are enzymes that play a critical role in cell signaling pathways that control cell growth and division. tandfonline.com Others may exert their effects by inducing cell cycle arrest or by upregulating the expression of pro-apoptotic proteins. researchgate.net

Structure-activity relationship studies are crucial in this context to identify the structural features that contribute to the cytotoxicity of these compounds against cancer cells while minimizing their toxicity to normal cells. researchgate.netnih.gov For instance, the nature and position of substituents on the aromatic rings can have a profound impact on the anticancer potency and selectivity of the molecule. tandfonline.com

| Compound Series | Cancer Cell Lines | Key Findings | Citation |

|---|---|---|---|

| Tetrazole linked benzochromenes | MCF-7, Caco-2, HeLa, SKBR-3 | Certain derivatives showed potent cytotoxicity with IC50 values slightly higher than 5-Fluorouracil. | nih.gov |

| Tetrazole-isoxazole derivatives | ~60 human tumor cell lines (NCI panel) | One compound showed selective activity against ovarian cancer cell lines. | researchgate.net |

| Tetrazole-oxazole-pyrimidine derivatives | PC3, DU-145, A549, MCF-7 | Several compounds displayed potent to remarkable anticancer activity. | tandfonline.com |

Anti-Inflammatory Activity Assessments of Derivatives

Chronic inflammation is a key factor in the development of numerous diseases, and there is a continuous need for new and safer anti-inflammatory drugs. nih.gov Tetrazole-containing compounds have been extensively investigated for their anti-inflammatory potential. nih.govkarger.comnih.gov The tetrazole ring can mimic the carboxylic acid group found in many nonsteroidal anti-inflammatory drugs (NSAIDs), but often with an improved side-effect profile, particularly regarding gastrointestinal toxicity. nih.gov

The anti-inflammatory activity of tetrazole-benzoate derivatives and related compounds is typically evaluated using various in vivo and in vitro models. nih.govsphinxsai.comcdnsciencepub.com A common in vivo assay is the carrageenan-induced paw edema model in rats, which measures a compound's ability to reduce acute inflammation. nih.govnih.gov In vitro assays may assess the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) or the suppression of pro-inflammatory cytokine production. nih.govnih.gov

Research has shown that many tetrazole derivatives exhibit significant anti-inflammatory effects, with some compounds demonstrating potency comparable to or even exceeding that of standard drugs like diclofenac (B195802) and phenylbutazone. nih.govsphinxsai.com Structure-activity relationship studies have been instrumental in identifying the structural features that contribute to the anti-inflammatory activity of these compounds. For example, the nature of the substituents on the aromatic rings and the specific isomer of the tetrazole ring can influence the compound's potency and selectivity for COX enzymes. nih.govnih.gov

| Compound Series | In Vivo/In Vitro Model | Key Findings | Citation |

|---|---|---|---|

| Tetrazolobenzimidazoles | Carrageenan-induced paw edema | Certain derivatives exhibited anti-inflammatory activities comparable to diclofenac with less gastric ulceration. | nih.gov |

| Substituted tetrazole derivatives | Carrageenan-induced paw edema | One derivative showed potential anti-inflammatory activity when compared to phenylbutazone. | sphinxsai.com |

| 1,5-Diaryl-substituted tetrazoles | COX-1 and COX-2 inhibition assays | Compounds showed varying levels of COX inhibition, with one being a potent COX-2 inhibitor. | nih.gov |

| 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole | Carrageenan-induced paw edema, acetic acid-induced writhing | The compound reduced edema, cell migration, and nociception. | cdnsciencepub.com |

Receptor Binding and Antagonism Studies (e.g., Angiotensin II Receptor Type 1, Kainate Receptors)

A significant area of research for tetrazole-benzoate derivatives and related structures is their ability to act as antagonists at specific receptors, most notably the angiotensin II receptor type 1 (AT1). nih.govacs.org The AT1 receptor is a key component of the renin-angiotensin system, which plays a crucial role in regulating blood pressure. researchgate.netacs.org Antagonists of this receptor are widely used as antihypertensive drugs. researchgate.net

The tetrazole moiety has proven to be a highly effective bioisostere for the carboxylic acid group in the design of potent and orally active AT1 receptor antagonists. openaccessjournals.comresearchgate.net The drug losartan is a prime example of this, where the tetrazole ring is essential for its high-affinity binding to the AT1 receptor. openaccessjournals.comdrughunter.com Numerous other tetrazole-containing biphenyl derivatives have been synthesized and evaluated for their AT1 receptor antagonistic activity, leading to the development of several other clinically successful "sartan" drugs. researchgate.netnih.gov

In these studies, the affinity of the compounds for the receptor is typically determined through in vitro binding assays, while their antagonistic activity is assessed by measuring their ability to inhibit the physiological response to angiotensin II, such as vasoconstriction. nih.govacs.org

While the AT1 receptor is the most prominent target, research has also explored the potential of tetrazole derivatives to interact with other receptors, such as kainate receptors, which are a type of ionotropic glutamate (B1630785) receptor involved in synaptic transmission in the central nervous system. The versatility of the tetrazole-benzoate scaffold allows for structural modifications that can tune the compound's selectivity for different receptor subtypes.

In Vitro and In Vivo Pharmacological Evaluation Methodologies

The pharmacological evaluation of tetrazole-benzoate derivatives involves a combination of in vitro and in vivo methodologies to characterize their biological activity and potential therapeutic utility. researchgate.netkarger.com

In Vitro Evaluation:

Enzyme Inhibition Assays: These assays are used to determine a compound's ability to inhibit the activity of specific enzymes. For example, in the context of anti-inflammatory research, the inhibition of cyclooxygenase (COX) enzymes is a key measure. nih.gov

Receptor Binding Assays: These assays measure the affinity of a compound for a specific receptor. This is crucial for understanding the compound's potency and selectivity, as seen in the development of angiotensin II receptor antagonists. acs.org

Cell-Based Assays: These assays use cultured cells to evaluate a compound's effects on cellular processes such as proliferation, cytotoxicity, and apoptosis. These are fundamental in anticancer drug discovery. nih.govtandfonline.com

Antimicrobial Susceptibility Testing: Methods like the broth microdilution or agar (B569324) disk diffusion are used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains. bohrium.comnih.gov

In Vivo Evaluation:

Animal Models of Disease: To assess a compound's efficacy in a living organism, researchers use established animal models that mimic human diseases. For instance, the carrageenan-induced paw edema model in rats is widely used to evaluate anti-inflammatory activity. karger.comnih.gov

Pharmacokinetic Studies: These studies determine how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. This information is critical for assessing a compound's bioavailability and dosing regimen.

Toxicity Studies: Acute and chronic toxicity studies are conducted in animals to evaluate the safety profile of a potential drug candidate. karger.com

These in vitro and in vivo evaluation methods provide a comprehensive understanding of a compound's pharmacological profile, guiding its development from a laboratory curiosity to a potential therapeutic agent. nih.gov

Mechanistic Insights into Biological Action

The biological activities of Methyl 4-(1H-tetrazol-5-yl)benzoate and related tetrazole-benzoate derivatives are fundamentally linked to the unique chemical properties of the tetrazole ring. This heterocyclic functional group serves as a non-classical bioisostere of the carboxylic acid group, a common moiety in many biologically active molecules. This bioisosteric relationship allows these compounds to mimic the spatial and electronic features of endogenous ligands and substrates, enabling them to interact with a variety of biological targets such as enzymes and receptors. google.com

The mechanism of action at the molecular level is often attributed to the ability of the four nitrogen atoms within the tetrazole ring to participate in multiple non-covalent interactions. These include hydrogen bonding and π-π stacking interactions with amino acid residues in the active or binding sites of proteins. Such interactions are crucial for achieving high binding affinity and specificity for a particular biological target.

Research into tetrazole derivatives has unveiled several key enzymatic and receptor targets, providing insights into their potential therapeutic applications. While specific quantitative data for this compound is not extensively available in the public domain, studies on structurally similar compounds have elucidated their mechanisms of action.

One of the prominent areas of investigation for tetrazole-containing compounds is their role as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. The anti-inflammatory effect of these compounds is predicated on their ability to block the cyclooxygenase active site, thereby preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. The tetrazole moiety, in this context, mimics the carboxylate group of arachidonic acid, allowing it to bind to the active site of the enzyme.

Another significant area of research is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. google.com Certain tetrazole derivatives have been identified as inhibitors of specific CA isoforms. The inhibitory mechanism is thought to involve the coordination of the tetrazole ring with the zinc ion present in the enzyme's active site, a mode of interaction similar to that of well-established sulfonamide inhibitors.

Furthermore, the structural similarity of the tetrazole ring to the carboxylate group has been exploited in the design of angiotensin II receptor antagonists. In these compounds, the acidic nature of the tetrazole ring is crucial for mimicking the binding of the natural ligand, angiotensin II, to its receptor, thereby blocking the downstream signaling pathways that lead to vasoconstriction. This antagonistic action forms the basis of their antihypertensive effects.

Recent research has also pointed towards the involvement of tetrazole derivatives in the modulation of the Hippo signaling pathway, which is critical in regulating cell proliferation and apoptosis. Some derivatives have been shown to act as inhibitors of the Transcriptional Enhancer Associate Domain (TEAD) transcription factors, disrupting their interaction with the co-activators YAP and TAZ. This disruption can downregulate the expression of genes that promote cell proliferation, suggesting a potential mechanism for anticancer activity.

The following table summarizes the mechanistic insights and biological targets for various tetrazole-benzoate derivatives, providing a framework for understanding the potential actions of this compound.

| Biological Target | Proposed Mechanism of Action | Illustrative Compound Class |

| Cyclooxygenase-2 (COX-2) | Competitive inhibition by mimicking the carboxylate group of the natural substrate, arachidonic acid. | Diaryl tetrazoles |

| Carbonic Anhydrases (e.g., hCA I) | Coordination of the tetrazole ring with the active site zinc ion. | Tetrazole-substituted dihydropyrimidinones |

| Angiotensin II Receptor | Antagonism by mimicking the binding of the endogenous ligand, angiotensin II. | Biphenyl-tetrazole derivatives |

| TEAD Transcription Factors | Disruption of the YAP/TAZ-TEAD protein-protein interaction. | Substituted tetrazolyl-benzoates |

Chemical Reactivity and Derivatization Studies of Methyl 4 1h Tetrazol 5 Yl Benzoate

Oxidation Reactions of the Benzoate (B1203000) Ester and Aromatic Ring

The oxidation of Methyl 4-(1H-tetrazol-5-yl)benzoate can be directed at either the benzoate ester or the aromatic rings, depending on the reaction conditions and the oxidizing agent employed. While specific studies on the oxidation of this particular molecule are not extensively documented, the reactivity can be inferred from the behavior of its constituent functional groups.

The ester functionality is generally resistant to oxidation. However, the aromatic rings are susceptible to oxidation under harsh conditions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), are known to oxidize alkylbenzenes to benzoic acids. masterorganicchemistry.com In the absence of an alkyl side chain on the benzoate ring of this compound, such powerful oxidizing agents could potentially lead to the degradation of the aromatic system. Milder oxidizing agents are typically required to selectively target other functionalities without disrupting the aromatic core.

| Reaction Type | Typical Reagents | Potential Products | Notes |

| Aromatic Ring Oxidation | Potassium Permanganate (KMnO₄) | Degradation products | The aromatic rings are susceptible to cleavage under harsh oxidative conditions. |

Reduction Reactions of Ester and Tetrazole Functionalities

The reduction of this compound offers a pathway to synthesize alcohol and other reduced derivatives. The primary sites for reduction are the methyl ester and, under certain conditions, the tetrazole ring.

The methyl ester group can be readily reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This reaction typically proceeds in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to yield (4-(1H-tetrazol-5-yl)phenyl)methanol. Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective in reducing esters under standard conditions. ma.edu

The tetrazole ring is generally stable to many reducing agents. However, certain forcing conditions or specialized reagents could potentially lead to the reduction of the heterocyclic ring, although this is a less common transformation.

| Reaction Type | Reagent | Product | Typical Conditions |

| Ester Reduction | Lithium Aluminum Hydride (LiAlH₄) | (4-(1H-tetrazol-5-yl)phenyl)methanol | Anhydrous THF or Et₂O, followed by aqueous workup |

Electrophilic and Nucleophilic Substitution Reactions on the Tetrazole and Benzoate Rings

Both the tetrazole and benzoate rings of this compound can undergo substitution reactions, providing avenues for further molecular elaboration.

Electrophilic Aromatic Substitution: The benzoate ring can undergo electrophilic aromatic substitution. The ester group is a deactivating, meta-directing group. A classic example of this type of reaction is nitration. Treatment of methyl benzoate with a mixture of concentrated nitric acid and sulfuric acid leads to the formation of the meta-nitro derivative. mnstate.eduaiinmr.comrsc.orgyoutube.comresearchgate.net By analogy, the nitration of this compound is expected to yield Methyl 3-nitro-4-(1H-tetrazol-5-yl)benzoate.

Nucleophilic Substitution: The ester group is susceptible to nucleophilic acyl substitution. A key reaction is its conversion to a hydrazide through reaction with hydrazine (B178648) hydrate. nepjol.infonih.govnih.govthepharmajournal.comnih.gov This reaction transforms this compound into 4-(1H-tetrazol-5-yl)benzohydrazide, a versatile intermediate for further derivatization.

The tetrazole ring can also undergo substitution reactions. The acidic N-H proton can be removed by a base, and the resulting tetrazolate anion can react with electrophiles, such as alkyl halides, in N-alkylation reactions. nepjol.info This allows for the introduction of various substituents on the nitrogen atoms of the tetrazole ring.

| Ring | Reaction Type | Reagents | Product | Notes |

| Benzoate | Electrophilic Nitration | Conc. HNO₃, Conc. H₂SO₄ | Methyl 3-nitro-4-(1H-tetrazol-5-yl)benzoate | The ester group directs substitution to the meta position. |

| Benzoate | Nucleophilic Acyl Substitution | Hydrazine Hydrate (N₂H₄·H₂O) | 4-(1H-tetrazol-5-yl)benzohydrazide | Forms a key intermediate for further functionalization. |

| Tetrazole | N-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | N-alkylated tetrazole derivatives | Substitution can occur at different nitrogen atoms of the ring. |

Cyclization Reactions to Form Novel Heterocyclic Systems

The reactive functionalities of this compound and its derivatives can be exploited to construct novel fused and linked heterocyclic systems. While direct cyclization of the parent molecule is not commonly reported, its derivatives, particularly those obtained from substitution reactions, are valuable precursors for cyclization.

For instance, the 4-(1H-tetrazol-5-yl)benzohydrazide, synthesized via nucleophilic substitution on the ester group, can react with various electrophiles to form new heterocyclic rings. Reaction with aldehydes can lead to the formation of hydrazones, which can be further cyclized. nepjol.infothepharmajournal.com

Furthermore, the tetrazole ring itself can be a component in the formation of fused heterocyclic systems. For example, tetrazole derivatives can be converted into tetrazolo[1,5-a]pyrimidines and other related fused systems through reactions with appropriate precursors. researchgate.netmdpi.comnih.govresearchgate.net These reactions often involve the initial conversion of a group on an adjacent ring into a reactive intermediate that can then cyclize with the tetrazole moiety.

| Starting Material Derivative | Reaction Partner | Resulting Heterocyclic System | General Approach |

| 4-(1H-tetrazol-5-yl)benzohydrazide | Aldehydes/Ketones | Hydrazone derivatives | Condensation reaction, which can be a precursor to further cyclization. |

| Aminated tetrazole derivatives | β-dicarbonyl compounds | Tetrazolo[1,5-a]pyrimidines | Condensation and cyclization to form a fused pyrimidine (B1678525) ring. |

Functionalization of the Tetrazole and Benzoate Units for Advanced Applications

The functionalization of both the tetrazole and benzoate units of this compound is crucial for tailoring its properties for advanced applications, particularly in medicinal chemistry and materials science.

A key strategy for functionalization is the conversion of the methyl ester to other functional groups. As previously discussed, reduction leads to a primary alcohol, and reaction with hydrazine yields a hydrazide. The resulting 4-(1H-tetrazol-5-yl)benzohydrazide is a particularly useful building block. It can be reacted with various aldehydes and ketones to form a library of hydrazone derivatives, which are of interest for their potential biological activities. nepjol.infothepharmajournal.com

The tetrazole ring itself is considered a bioisostere of a carboxylic acid, meaning it can mimic the biological activity of a carboxyl group while potentially offering improved metabolic stability or other pharmacokinetic advantages. This principle is a cornerstone of its use in drug design. Functionalization of the tetrazole ring, primarily through N-alkylation, allows for the fine-tuning of its electronic and steric properties to optimize interactions with biological targets.

| Functionalization Strategy | Reagents/Method | Intermediate/Product | Application |

| Ester to Hydrazide Conversion | Hydrazine Hydrate | 4-(1H-tetrazol-5-yl)benzohydrazide | Precursor for hydrazones and other heterocycles with potential biological activity. |

| Hydrazide to Hydrazone Formation | Aldehydes/Ketones | N'-substituted-4-(1H-tetrazol-5-yl)benzohydrazones | Exploration of structure-activity relationships in drug discovery. |

| N-Alkylation of Tetrazole Ring | Alkyl Halides, Base | N-substituted tetrazole derivatives | Modification of physicochemical properties for improved drug-like characteristics. |

Emerging Applications and Future Research Perspectives

Role in Advanced Materials Science

The distinct structural features of methyl 4-(1H-tetrazol-5-yl)benzoate make it a compelling candidate for the design and synthesis of advanced materials. The tetrazole group, with its high nitrogen content and multiple coordination sites, can participate in the formation of robust and functional structures.

One of the key areas of application is in the construction of metal-organic frameworks (MOFs) and coordination polymers. rsc.orgrsc.org These materials are crystalline solids composed of metal ions or clusters linked together by organic ligands. The tetrazole and benzoate (B1203000) functionalities of this compound can coordinate with various metal centers, leading to the formation of porous frameworks with high surface areas and tunable properties. rsc.orgrsc.orgnih.gov Such materials have shown significant potential in applications like gas storage and separation, particularly for carbon dioxide capture, owing to the high density of nucleophilic nitrogen atoms on the pore surfaces. rsc.orgnih.gov

Furthermore, the aromatic nature of the benzoate group, combined with the electron-rich tetrazole ring, can give rise to interesting photophysical properties. Research into related tetrazole-containing compounds has demonstrated their utility in creating luminescent materials. rsc.orgunimi.it The emission characteristics of these materials can often be tuned by altering the metal center or by modifying the organic ligand, opening up possibilities for applications in sensors and optoelectronic devices. rsc.org The development of multifunctional materials that combine porosity with luminescence is an active area of research. unimi.it

Potential in Energetic Materials Research

The high nitrogen content and positive heat of formation characteristic of the tetrazole ring make this compound and its derivatives subjects of interest in the field of energetic materials. mdpi.com Tetrazole-based compounds are known to release a significant amount of energy upon decomposition, with the primary byproduct being environmentally benign dinitrogen gas. mdpi.com

Research in this area focuses on synthesizing new energetic materials that offer a balance of high performance, thermal stability, and low sensitivity to external stimuli like impact and friction. researchgate.netresearchgate.netresearchgate.net While this compound itself may not be a primary explosive, it serves as a crucial precursor for the synthesis of more complex, nitrogen-rich energetic compounds. researchgate.netrsc.org By modifying the ester group or substituting the tetrazole ring, researchers can fine-tune the energetic properties of the resulting molecules. mdpi.comresearchgate.net For instance, the synthesis of energetic salts by reacting tetrazole derivatives with nitrogen-rich bases is a common strategy to enhance detonation performance. mdpi.comrsc.org

The goal is to develop next-generation energetic materials that are not only powerful but also safer to handle and produce, with a reduced environmental footprint. mdpi.comresearchgate.net The versatility of the this compound scaffold provides a platform for the systematic investigation of structure-property relationships in this class of materials. researchgate.net

Table 1: Detonation Properties of Selected Energetic Compounds

| Compound | Detonation Velocity (m/s) | Detonation Pressure (kbar) |

| TNT | 6950 | 190 |

| RDX | 8750 | 340 |

| Guanidinium salt of 5-methyl-1H-tetrazole | 7090 | - |

| Hydrazinium salt of 5,5′-(hydrazonomethylene)bis(1H-tetrazole) | 9050 | - |

| Hydroxylammonium salt of 5,5′-(hydrazonomethylene)bis(1H-tetrazole) | 8839 | - |

Development as Fluorescent Reporters and Sensors

The inherent luminescent properties of certain tetrazole-containing coordination polymers suggest the potential for developing this compound into fluorescent reporters and sensors. rsc.org The fluorescence in these materials often arises from the ligand-to-metal charge transfer or intraligand transitions, which can be sensitive to the local chemical environment. rsc.org

This sensitivity can be exploited to create sensors for various analytes. For example, the luminescence of a MOF constructed with a tetrazole-benzoate ligand has been shown to be dependent on the solvent molecules present within its pores, indicating its potential for solvent detection. rsc.org Similarly, the interaction of the tetrazole or benzoate moieties with specific metal ions or small molecules could lead to a measurable change in the fluorescence signal, forming the basis of a chemical sensor.

Future research in this area will likely focus on designing and synthesizing new materials based on this compound with enhanced quantum yields and selectivity for specific targets. This could involve the introduction of additional functional groups to the molecule to act as recognition sites or to modulate the electronic properties and, consequently, the fluorescence behavior.

Niche Applications in Chemical Biology and Catalysis

The structural similarity of the tetrazole ring to a carboxylic acid group allows it to act as a bioisostere, meaning it can mimic the biological activity of a carboxylic acid while potentially offering improved metabolic stability and pharmacokinetic properties. This bioisosteric relationship makes this compound and its derivatives interesting candidates for use as chemical probes in chemical biology. These probes can be used to study biological processes by interacting with specific enzymes or receptors.

In the realm of catalysis, the tetrazole moiety can act as a ligand for transition metals, forming complexes that may exhibit catalytic activity. While not extensively explored for this compound itself, related pyrazole (B372694) and triazole-containing compounds have been investigated for their roles in coordination chemistry and catalysis. nih.govmdpi.com The development of catalysts for specific organic transformations is a potential future application. For instance, MOFs derived from tetrazole-containing ligands have been explored as photocatalysts for the degradation of organic dyes. nih.gov

Future Directions in Synthetic Methodology Development

The advancement of applications for this compound is intrinsically linked to the development of efficient and scalable synthetic methods. Current synthetic routes often involve multi-step processes. Future research will likely focus on creating more streamlined and environmentally friendly synthetic strategies.

This could involve the exploration of novel catalytic systems, such as deep eutectic solvents, to intensify the synthesis process. rsc.org The use of microwave-assisted synthesis is another avenue that could lead to faster reaction times and improved yields. researchgate.net Furthermore, the principles of synthetic biology could be applied to develop enzymatic or whole-cell biocatalytic methods for the production of this and related compounds, offering a greener alternative to traditional chemical synthesis. nih.gov The development of robust and versatile synthetic methodologies will be crucial for making these compounds more accessible for a wider range of research and industrial applications. researchgate.netnih.gov

Prospects for Translational Research in Drug Discovery

The role of the tetrazole group as a carboxylic acid bioisostere is a key driver for the application of this compound in drug discovery. This feature allows medicinal chemists to design molecules that can interact with biological targets in a similar manner to their carboxylic acid-containing counterparts but with potentially improved drug-like properties.

While this compound itself is a starting material, its derivatives have been investigated for a variety of therapeutic areas. For example, tetrazole-containing compounds have shown promise as antimicrobial and anticancer agents. The tetrazole moiety can enhance the binding affinity of a compound to its biological target through hydrogen bonding and other interactions.

Future translational research will likely involve the synthesis and screening of libraries of compounds derived from this compound to identify new lead compounds for various diseases. This will involve a multidisciplinary approach, combining organic synthesis, computational modeling, and biological testing to optimize the potency, selectivity, and pharmacokinetic properties of these potential drug candidates. The ultimate goal is to translate promising laboratory findings into new and effective therapies.

Q & A

Q. What are the established synthetic routes for Methyl 4-(1H-tetrazol-5-yl)benzoate, and what key reaction conditions influence yield?

A common approach involves the esterification of 4-(1H-tetrazol-5-yl)benzoic acid using methanol under acidic catalysis (e.g., H₂SO₄) or coupling reactions with methyl halides. Alternatively, tetrazole rings can be introduced via [2+3] cycloaddition between nitriles and sodium azide, followed by esterification. Reaction conditions such as temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalyst choice significantly impact yield. Evidence from analogous methyl benzoate derivatives highlights the use of piperazine intermediates in multi-step syntheses .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

- ¹H NMR : Peaks for the methyl ester (~3.9 ppm, singlet) and aromatic protons (7.5–8.5 ppm) confirm the ester and benzene backbone. The tetrazole proton appears as a broad singlet (~13–14 ppm).

- LC-MS : Molecular ion peaks ([M+H]⁺ or [M−H]⁻) validate the molecular weight (C₉H₈N₄O₂: 220.07 g/mol).

- X-ray crystallography : Monoclinic crystal systems (e.g., P2₁/c space group) resolve bond lengths and angles, as seen in the hydrate form of the parent acid .

Q. What are the common applications of this compound in medicinal chemistry research?